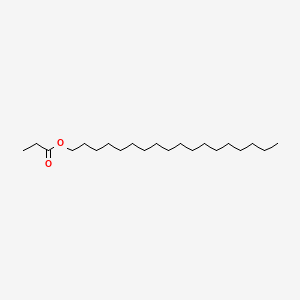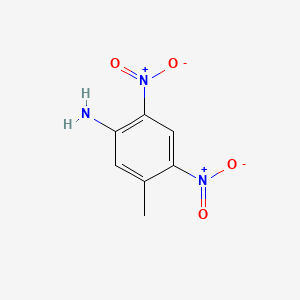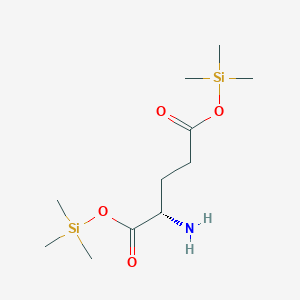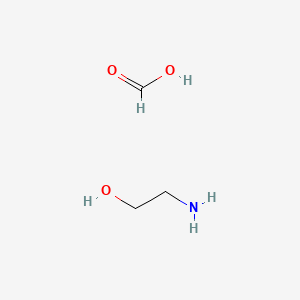
Monoethanolamine formate
概要
説明
Monoethanolamine formate is an organic compound that combines the properties of both an amine and an alcohol. It is a derivative of monoethanolamine, which is a versatile compound used in various industrial processes. This compound is known for its ability to act as a solvent, pH adjuster, and intermediate in chemical synthesis.
作用機序
Target of Action
Monoethanolamine formate primarily targets carbon dioxide (CO2) . It has been extensively studied as a solvent for CO2 capture . The compound interacts with CO2 in the environment, leading to a series of reactions that result in the capture and removal of CO2 .
Mode of Action
The interaction of this compound with CO2 follows a zwitterion-mediated two-step mechanism . From the zwitterionic intermediate, the relative probability between deprotonation (carbamate formation) and CO2 removal (this compound regeneration) tends to be determined largely by the interaction between the zwitterion and neighboring H2O molecules . This process involves proton transfer in the this compound–CO2–H2O solution, which primarily occurs through H-bonded water bridges .
Biochemical Pathways
This compound affects the formate pathway . This pathway is involved in the assimilation of one-carbon compounds such as formate, which can be synthesized from CO2 using renewable energy . The compound’s interaction with CO2 and its subsequent reactions play a crucial role in this pathway .
Pharmacokinetics
It’s known that the compound’s interaction with co2 and the subsequent reactions are influenced by various factors, including the availability and arrangement of h2o molecules .
Result of Action
The primary result of this compound’s action is the capture and removal of CO2 . This is achieved through a series of reactions involving the compound, CO2, and H2O molecules . The process results in the formation of a zwitterionic intermediate, which then leads to either deprotonation (carbamate formation) or CO2 removal (this compound regeneration) .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of CO2 and H2O molecules . These molecules play a crucial role in the compound’s interaction with CO2 and the subsequent reactions . Additionally, the compound’s action may also be influenced by factors such as temperature and pH .
生化学分析
Biochemical Properties
Monoethanolamine formate interacts with various enzymes, proteins, and other biomolecules. It is part of a family of ethanolamines, which are known to form OH.N and NH.O intramolecular and various OH.N, OH.O, NH.O, and NH.N intermolecular hydrogen bonds . These interactions play a significant role in the biochemical reactions involving this compound.
Cellular Effects
It is known that monoethanolamine, a component of this compound, is a key molecule in the formation of cellular membranes, particularly those of prokaryotes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. For instance, monoethanolamine, a component of this compound, can form a zwitterion-mediated two-step mechanism in the presence of CO2 . This mechanism involves the formation of a zwitterionic intermediate, followed by either deprotonation (carbamate formation) or CO2 removal .
Temporal Effects in Laboratory Settings
It is known that monoethanolamine, a component of this compound, undergoes thermal degradation in aqueous solutions .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be thoroughly investigated. It is known that the pure liquid form of monoethanolamine can cause redness and swelling when applied to rabbits’ skin .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, monoethanolamine, a component of this compound, is a key molecule in the formation of phospholipids in biosystems .
Transport and Distribution
It is known that monoethanolamine, a component of this compound, can form diverse mutual orientations of intermolecular bonds, which is inevitably reflected in the local structure organization of macroscopic species based on or involving monoethanolamine .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are yet to be thoroughly investigated. It is known that monoethanolamine, a component of this compound, is a key molecule in the formation of cellular membranes, particularly those of prokaryotes .
準備方法
Synthetic Routes and Reaction Conditions
Monoethanolamine formate can be synthesized through the reaction of monoethanolamine with formic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:
HOCH2CH2NH2+HCOOH→HOCH2CH2NH3HCOO
This reaction involves the protonation of the amine group in monoethanolamine by formic acid, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves the use of high-purity monoethanolamine and formic acid. The reaction is carried out in a reactor under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
Monoethanolamine formate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and other oxidation products.
Reduction: It can be reduced to monoethanolamine and other reduction products.
Substitution: The compound can undergo substitution reactions where the formate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various nucleophiles can be used to replace the formate group, often under basic or neutral conditions.
Major Products Formed
Oxidation: Formic acid, carbon dioxide, and water.
Reduction: Monoethanolamine and other reduced products.
Substitution: Depending on the nucleophile used, different substituted products are formed.
科学的研究の応用
Monoethanolamine formate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of buffers and as a pH adjuster in biological experiments.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of detergents, cleaning agents, and personal care products.
類似化合物との比較
Monoethanolamine formate can be compared with other similar compounds such as:
Diethanolamine: Contains two hydroxyl groups and is used in similar applications but has different chemical properties.
Triethanolamine: Contains three hydroxyl groups and is used as a surfactant and emulsifier.
Methylethanolamine: Contains a methyl group and is used in specialized chemical synthesis.
Uniqueness
This compound is unique due to its specific combination of amine and formate groups, which gives it distinct chemical properties and reactivity. Its ability to act as both a solvent and pH adjuster makes it valuable in various applications.
特性
IUPAC Name |
2-aminoethanol;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO.CH2O2/c3-1-2-4;2-1-3/h4H,1-3H2;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAHFTWDTODWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047902 | |
| Record name | 2-Hydroxyethylammonium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53226-35-0 | |
| Record name | 2-Hydroxyethylammonium formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53226-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monoethanolamine formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053226350 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, compd. with 2-aminoethanol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxyethylammonium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formic acid, compound with 2-aminoethanol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOETHANOLAMINE FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06KXT97E5F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


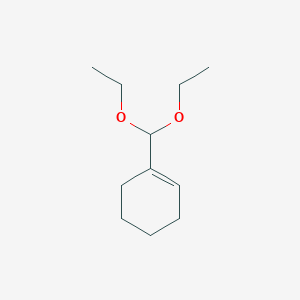
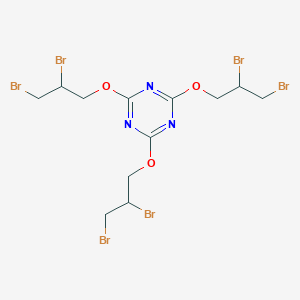
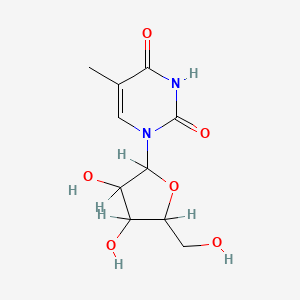
![[4-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone](/img/structure/B3053258.png)

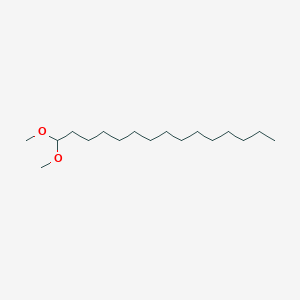
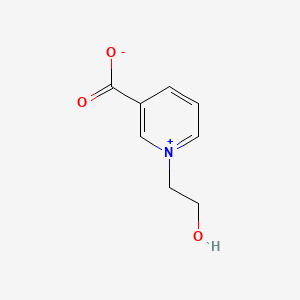
![[(1R,4R,5R)-6,6-dimethyl-4-bicyclo[3.1.1]heptanyl]methanamine](/img/structure/B3053264.png)
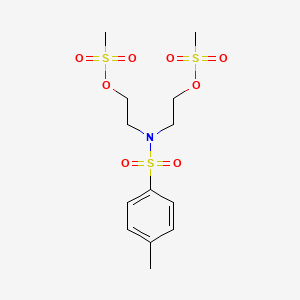
![2-Methylfuro[3,2-b]pyridine](/img/structure/B3053266.png)
